molecular formula C18H19N3O3 B14990196 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B14990196
M. Wt: 325.4 g/mol
InChI Key: KPGLUCOCXIIUER-BQYQJAHWSA-N
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Description

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Heck reaction, where a halogenated phenyl derivative reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and methoxyphenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar aromatic structure and are known for their diverse biological activities.

    Thiophene Derivatives: Contain a five-membered ring with sulfur and have applications in medicinal chemistry and materials science.

Uniqueness

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N3O3/c1-22-14-5-2-4-13(10-14)7-8-17-21-16(11-19)18(24-17)20-12-15-6-3-9-23-15/h2,4-5,7-8,10,15,20H,3,6,9,12H2,1H3/b8-7+

InChI Key

KPGLUCOCXIIUER-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NCC3CCCO3)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NCC3CCCO3)C#N

Origin of Product

United States

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